2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Description
This compound belongs to the pyrimido[4,5-b]quinoline family, characterized by a fused pyrimidine-quinoline core with a dione functionality. Its tetrahydropyrimidoquinoline backbone contributes to conformational rigidity, which is critical for biological activity, particularly in anticancer research .
Properties
CAS No. |
537043-32-6 |
|---|---|
Molecular Formula |
C27H27N3O5S |
Molecular Weight |
505.59 |
IUPAC Name |
2-benzylsulfanyl-5-(3,4,5-trimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C27H27N3O5S/c1-33-19-12-16(13-20(34-2)24(19)35-3)21-22-17(10-7-11-18(22)31)28-25-23(21)26(32)30-27(29-25)36-14-15-8-5-4-6-9-15/h4-6,8-9,12-13,21H,7,10-11,14H2,1-3H3,(H2,28,29,30,32) |
InChI Key |
ZBQNSFRZWLHTSK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can be achieved through multi-step organic reactions. One common approach involves the initial formation of the quinoline core, followed by the construction of the tetrahydropyrimidine ring and subsequent introduction of the benzylthio and trimethoxyphenyl groups. Reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yields and purity. An example of a synthetic route includes the condensation of an appropriately substituted quinoline derivative with a thiol and an aldehyde under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective synthetic routes. Continuous flow reactors and optimized reaction conditions are typically employed to enhance the efficiency and reproducibility of the synthesis process. Industrial methods may also focus on minimizing waste and reducing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: : Conversion to sulfoxides or sulfones.
Reduction: : Reduction of the quinoline ring to yield dihydroquinolines.
Substitution: : Electrophilic aromatic substitution on the trimethoxyphenyl ring.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Halogens, nitrating agents under acidic or basic conditions.
Major Products Formed
Sulfoxides: and Sulfones from oxidation.
Dihydroquinolines: from reduction.
Substituted quinolines: and tetrahydropyrimidines from substitution reactions.
Scientific Research Applications
Chemistry
The compound's unique structure makes it a valuable subject in synthetic organic chemistry, particularly in the study of reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has shown potential in biological research, including:
Anticancer activity: : Investigations into its ability to inhibit cancer cell growth.
Antimicrobial properties: : Studies on its effectiveness against bacterial and fungal infections.
Neuroprotective effects: : Research on its role in protecting neural cells from oxidative stress.
Industry
In the industrial sector, the compound may be utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The exact mechanism of action of 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione depends on its specific application:
Anticancer activity: : The compound may induce apoptosis in cancer cells by interacting with cellular signaling pathways and inhibiting key enzymes involved in cell proliferation.
Antimicrobial properties: : It may disrupt microbial cell walls or interfere with essential microbial enzymes.
Neuroprotective effects: : The compound could act as an antioxidant, neutralizing free radicals and reducing oxidative damage to neural cells.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 4-nitrobenzylthio group (in ) adds electron-withdrawing properties, which may reduce electron density at the pyrimidine core compared to the electron-rich benzylthio group.
Substituent Variations at Position 5 (Aryl Groups)
Key Observations :
- 3,4,5-Trimethoxyphenyl : This substituent is prevalent in tubulin polymerization inhibitors (e.g., combretastatin analogs). Its electron-donating methoxy groups enhance π-π stacking and hydrogen bonding in hydrophobic pockets .
- Chlorophenyl Groups : Electron-withdrawing chlorine atoms (in ) may reduce solubility but improve metabolic stability.
Physicochemical and Spectral Comparisons
Melting Points and Solubility
- The 2-methylthio analog (4d) melts at 265°C , while a dichlorophenyl-substituted analog melts at 340°C , suggesting halogenation and methyl groups increase crystallinity.
- The benzylthio group in the target compound likely reduces melting point compared to chlorinated analogs due to reduced polarity.
Spectral Signatures
- IR Spectroscopy : All analogs show C=O stretches near 1656–1705 cm⁻¹, confirming the dione moiety . N-H stretches (~3264 cm⁻¹) are consistent across derivatives.
- ¹H NMR : The SCH₃ group in 4d appears as a singlet at δ 2.55 , whereas the benzylthio group in the target compound would exhibit aromatic protons at δ 7.2–7.5.
Biological Activity
The compound 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a member of the quinoline derivatives known for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Chemical Formula : C25H26N4O4S
- Molecular Weight : 478.56 g/mol
- CAS Number : 536981-11-0
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. The specific compound has shown promising results in various studies:
- Mechanism of Action : The compound exhibits its anticancer activity by inducing apoptosis in cancer cells. It has been reported to increase apoptosis rates in MCF-7 breast cancer cells significantly compared to control groups .
- Cell Viability Studies : In vitro studies using MTT assays demonstrated that the compound has a notable cytotoxic effect on MCF-7 cells with an IC50 value comparable to standard chemotherapeutics like Doxorubicin .
- Case Study Results :
Antimicrobial Activity
The compound also displays antimicrobial properties against various pathogens:
- Inhibition Studies : Research has highlighted its effectiveness against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments like Isoniazid .
- Mechanism of Action : Molecular docking studies revealed that the compound interacts with essential enzymes in M. tuberculosis, inhibiting their function and thus impeding bacterial growth .
Other Biological Activities
Beyond anticancer and antimicrobial effects, quinoline derivatives have shown potential in other areas:
Q & A
Q. What are efficient synthetic routes for 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)pyrimidoquinolinedione?
Methodological Answer: A two-step approach is recommended:
Core Scaffold Formation : React a 2-isothiocyanato-tetrahydrobenzothiophene precursor (e.g., 140 in Scheme 37 of ) with hydrazides or aminocarbonyl compounds to form the pyrimidine-thione core. This method yields >80% under optimized conditions .
Ultrasound-Assisted Cyclization : Use Fe(DS)₃ (iron dodecyl sulfate) as a Lewis acid-surfactant combined catalyst to facilitate cyclization under sonication, reducing reaction time to 2–4 hours (see pyrimidoquinoline synthesis in ).
Q. Key Data :
- IR peaks for pyrimidoquinolinediones: ~1705 cm⁻¹ (C=O stretch) .
- ¹H NMR shifts for aromatic protons: δ 6.65–6.89 ppm (trimethoxyphenyl group) .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer: Combine spectroscopic and analytical methods:
- ¹H/¹³C NMR : Identify protons in the benzylthio (δ 3.5–4.0 ppm for SCH₂) and trimethoxyphenyl (δ 3.8–3.9 ppm for OCH₃) groups .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1705 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) bonds .
- Elemental Analysis : Validate molecular formula (e.g., C₃₀H₂₉N₃O₅S) with <0.3% deviation .
Q. How can researchers assess the initial biological activity of this compound?
Methodological Answer: Screen against structurally related targets:
Enzyme Inhibition Assays : Test against dihydrofolate reductase (DHFR) or kinases, as pyrimidoquinolines often target these .
Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Antimicrobial Screening : Evaluate bacterial/fungal growth inhibition via disk diffusion assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Variation of Substituents : Synthesize analogs with modified benzylthio (e.g., alkylthio, arylthio) or methoxy groups (e.g., ethoxy, halogen) .
- Bioisosteric Replacement : Replace the pyrimidoquinoline core with pyridopyrimidine or thienopyrimidine scaffolds .
- Data Analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .
Q. How can contradictory biological activity data be resolved?
Methodological Answer:
- Dose-Response Curves : Replicate assays across multiple concentrations to rule out false positives/negatives .
- Metabolic Stability Tests : Perform liver microsome assays to assess compound degradation in vitro .
- Target Selectivity Profiling : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify off-target effects .
Q. What strategies improve regioselectivity during synthesis?
Methodological Answer:
Q. How can in silico modeling predict drug-likeness and target binding?
Methodological Answer:
Q. What in vivo models are suitable for preclinical testing?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
